molecular formula C10H7BrN2 B1523579 4-Bromo-6-cyano-7-methylindole CAS No. 1082040-83-2

4-Bromo-6-cyano-7-methylindole

Cat. No.: B1523579
CAS No.: 1082040-83-2
M. Wt: 235.08 g/mol
InChI Key: AZOQLCRCGKXYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-cyano-7-methylindole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyano-7-methylindole typically involves multi-step organic reactions. One common method includes the bromination of 6-cyano-7-methylindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyano-7-methylindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

    Cycloaddition Reactions: Catalysts such as palladium or copper complexes in the presence of suitable ligands.

Major Products Formed:

  • Substituted indoles with various functional groups.
  • Amino or carboxylic acid derivatives of the original compound.
  • Polycyclic heterocycles formed through cycloaddition reactions.

Scientific Research Applications

4-Bromo-6-cyano-7-methylindole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyano-7-methylindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, cyano, and methyl groups can influence its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Bromoindole: Lacks the cyano and methyl groups, making it less versatile in certain applications.

    6-Cyanoindole: Lacks the bromine and methyl groups, which may affect its reactivity and biological activity.

    7-Methylindole: Lacks the bromine and cyano groups, limiting its potential for further functionalization.

Uniqueness: 4-Bromo-6-cyano-7-methylindole stands out due to the presence of all three functional groups (bromine, cyano, and methyl) on the indole ring. This unique combination enhances its reactivity and potential for diverse applications in synthetic chemistry, biological research, and industrial processes.

Properties

IUPAC Name

4-bromo-7-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOQLCRCGKXYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C#N)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-cyano-7-methylindole
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-cyano-7-methylindole
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-cyano-7-methylindole
Reactant of Route 4
4-Bromo-6-cyano-7-methylindole
Reactant of Route 5
4-Bromo-6-cyano-7-methylindole
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-cyano-7-methylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.